molecular formula C15H18N4O3S2 B2759804 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide CAS No. 1058189-01-7

1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2759804
CAS No.: 1058189-01-7
M. Wt: 366.45
InChI Key: CUKLJROUGFLZAV-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a thiazole ring, and a pyridine ring, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Piperidine Ring Functionalization: The piperidine ring is functionalized with a carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amine coupling agents.

    Methylsulfonyl Group Addition:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the piperidine ring.

Uniqueness: 1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-8-2-3-12(9-19)14(20)18-15-17-13(10-23-15)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKLJROUGFLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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